molecular formula C5H3F7O2S B1621651 2-[(Heptafluoropropyl)sulfanyl]acetic acid CAS No. 204057-69-2

2-[(Heptafluoropropyl)sulfanyl]acetic acid

Cat. No.: B1621651
CAS No.: 204057-69-2
M. Wt: 260.13 g/mol
InChI Key: QGUZLZPSVHUJGC-UHFFFAOYSA-N
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Description

2-[(Heptafluoropropyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C5H3F7O2S and a molecular weight of 260.13 g/mol . It is characterized by the presence of a heptafluoropropyl group attached to a sulfanylacetic acid moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Heptafluoropropyl)sulfanyl]acetic acid typically involves the reaction of heptafluoropropyl thiol with chloroacetic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(Heptafluoropropyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Heptafluoropropyl)sulfanyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated compounds, which are valuable in materials science and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Heptafluoropropyl)sulfanyl]acetic acid involves its interaction with molecular targets through its sulfanyl and heptafluoropropyl groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The compound’s fluorinated nature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Trifluoromethyl)sulfanyl]acetic acid
  • 2-[(Pentafluoroethyl)sulfanyl]acetic acid
  • 2-[(Nonafluorobutyl)sulfanyl]acetic acid

Comparison

Compared to its analogs, 2-[(Heptafluoropropyl)sulfanyl]acetic acid exhibits unique properties due to the presence of the heptafluoropropyl group. This group imparts higher lipophilicity and chemical stability, making the compound more suitable for certain applications in drug development and materials science. Additionally, the heptafluoropropyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy as an enzyme inhibitor .

Properties

IUPAC Name

2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O2S/c6-3(7,4(8,9)10)5(11,12)15-1-2(13)14/h1H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUZLZPSVHUJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)SC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392097
Record name [(Heptafluoropropyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204057-69-2
Record name [(Heptafluoropropyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Heptafluoropropyl)sulfanyl]acetic acid
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2-[(Heptafluoropropyl)sulfanyl]acetic acid
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2-[(Heptafluoropropyl)sulfanyl]acetic acid
Reactant of Route 4
2-[(Heptafluoropropyl)sulfanyl]acetic acid
Reactant of Route 5
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2-[(Heptafluoropropyl)sulfanyl]acetic acid
Reactant of Route 6
2-[(Heptafluoropropyl)sulfanyl]acetic acid

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